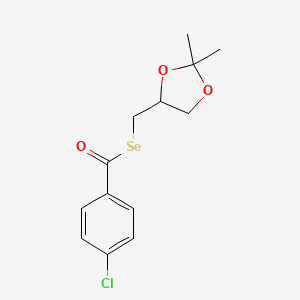
Tert-butyl 2,6-dichloro-4-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,6-dichloro-4-methylnicotinate is an organic compound with the molecular formula C12H15Cl2NO2. It is a derivative of nicotinic acid, featuring tert-butyl, dichloro, and methyl substituents on the nicotinate structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dichloro-4-methylnicotinate typically involves the esterification of 2,6-dichloro-4-methylnicotinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2,6-dichloro-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Conversion to 2,6-dichloro-4-methylnicotinic acid.
Reduction: Formation of tert-butyl 2,6-dichloro-4-methyl-3-hydroxynicotinate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2,6-dichloro-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Wirkmechanismus
The mechanism of action of tert-butyl 2,6-dichloro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The pathways involved may include inhibition of nicotinic acid receptors or interference with microbial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-4-methylnicotinic acid: Lacks the tert-butyl ester group.
Tert-butyl 2,6-dichloronicotinate: Lacks the methyl group.
Tert-butyl 4-methylnicotinate: Lacks the dichloro substituents.
Uniqueness
Tert-butyl 2,6-dichloro-4-methylnicotinate is unique due to the combination of tert-butyl, dichloro, and methyl groups on the nicotinate structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H13Cl2NO2 |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
tert-butyl 2,6-dichloro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6-5-7(12)14-9(13)8(6)10(15)16-11(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
STKQJGNQQYWQEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C(=O)OC(C)(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



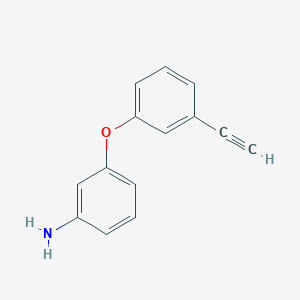
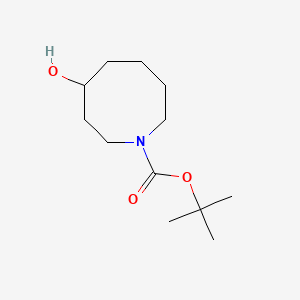
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)
![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)

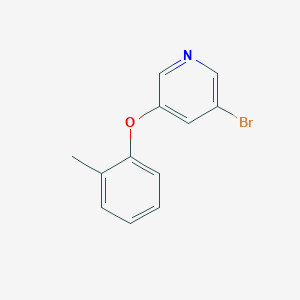

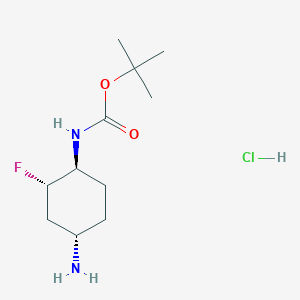
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)


